molecular formula C14H24N2O3 B8661740 Tert-butyl 4-morpholino-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-morpholino-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8661740
M. Wt: 268.35 g/mol
InChI Key: FUJINOGXJWFFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-morpholino-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 4-morpholin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(17)16-6-4-12(5-7-16)15-8-10-18-11-9-15/h4H,5-11H2,1-3H3

InChI Key

FUJINOGXJWFFFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl-4-oxo-1-piperidine carboxylate (8.0 g, 40 mmol) and morpholine (3.6 g, 42 mmol) in benzene (16 mL) was added p-toluenesulfonic acid (40 mg) and the resulting solution was refluxed using a Dean-Stark trap for 24 h. After cooling to rt, the solution was concentrated under vacuum to afford the title compound a as a thick reddish-orange oil which was used without any further purification (11.1 g, ˜quant). 1H NMR (400 MHz, CDCl3): δ 7.36 (s, 1H), 3.94 (br s, 2H), 3.74 (m, 4H), 3.54 (m, 2H), 2.80 (m, 4H), 2.16 (br s, 2H), 1.47 (s, 9H).
Quantity
8 g
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reactant
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3.6 g
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reactant
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40 mg
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reactant
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16 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a round-bottom flask equipped with a Dean-Starke trap, 20 g of tert-butyl 4-oxopiperidine-1-carboxylate, 0.1 mol), morpholine (9.63 mL, 0.11 mol) and p-toluenesulfonic acid (5 mg) in benzene (42.3 mL) was heated up to reflux. Water was removed and the reaction was continued at reflux for 8 hours. The reaction mixture was then cooled to room temperature and concentrated in vacuo to give crude product as a yellow oil (27 g), which was used for next step without further purification.
Quantity
20 g
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reactant
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Quantity
9.63 mL
Type
reactant
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Quantity
42.3 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 2.00 g (10.0 mmol) of 1-t-butoxycarbonyl-4-piperidone, 35 ml of benzene and 1.05 g (12.1 mmol) of morpholine was refluxed and the formed water was removed by using a Dehn-Stark dehydrating tube. After completion of distillation of water, the reaction mixture was concentrated under reduced pressure to obtain 2.69 g (10.0 mmol) of 1-t-butoxycarbonyl-4-morpholino-1,2,5,6-tetrahydropyridine as yellowish solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
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Quantity
35 mL
Type
solvent
Reaction Step One

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